[(2S,3S,4R,6S)-6-[(2R,3S,4S,5R,6S)-6-[[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-4-Acetyloxy-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-2-methyl-5-propanoyloxyoxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate
[(2S,3S,4R,6S)-6-[(2R,3S,4S,5R,6S)-6-[[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-4-Acetyloxy-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-2-methyl-5-propanoyloxyoxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate
Josamycin propionate is a macrolide antibiotic. It is synthesized from strains of Streptomyces narbonensis var. josamyceticus var. nova
Brand Name:
Vulcanchem
CAS No.:
31674-19-8
VCID:
VC0531374
InChI:
InChI=1S/C45H73NO16/c1-13-34(50)59-42-38(46(10)11)39(61-37-24-45(9,53)43(29(7)56-37)60-35(51)21-25(2)3)28(6)57-44(42)62-40-31(19-20-47)22-26(4)32(49)18-16-14-15-17-27(5)55-36(52)23-33(41(40)54-12)58-30(8)48/h14-16,18,20,25-29,31-33,37-44,49,53H,13,17,19,21-24H2,1-12H3/b15-14+,18-16+/t26-,27-,28-,29+,31+,32+,33-,37+,38+,39-,40+,41+,42-,43+,44+,45-/m1/s1
SMILES:
CCC(=O)OC1C(C(C(OC1OC2C(CC(C(C=CC=CCC(OC(=O)CC(C2OC)OC(=O)C)C)O)C)CC=O)C)OC3CC(C(C(O3)C)OC(=O)CC(C)C)(C)O)N(C)C
Molecular Formula:
C45H73NO16
Molecular Weight:
884.1 g/mol
[(2S,3S,4R,6S)-6-[(2R,3S,4S,5R,6S)-6-[[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-4-Acetyloxy-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-2-methyl-5-propanoyloxyoxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate
CAS No.: 31674-19-8
Inhibitors
VCID: VC0531374
Molecular Formula: C45H73NO16
Molecular Weight: 884.1 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 31674-19-8 |
---|---|
Product Name | [(2S,3S,4R,6S)-6-[(2R,3S,4S,5R,6S)-6-[[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-4-Acetyloxy-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-2-methyl-5-propanoyloxyoxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate |
Molecular Formula | C45H73NO16 |
Molecular Weight | 884.1 g/mol |
IUPAC Name | [(2S,3S,4R,6S)-6-[(2R,3S,4S,5R,6S)-6-[[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-4-acetyloxy-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-2-methyl-5-propanoyloxyoxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate |
Standard InChI | InChI=1S/C45H73NO16/c1-13-34(50)59-42-38(46(10)11)39(61-37-24-45(9,53)43(29(7)56-37)60-35(51)21-25(2)3)28(6)57-44(42)62-40-31(19-20-47)22-26(4)32(49)18-16-14-15-17-27(5)55-36(52)23-33(41(40)54-12)58-30(8)48/h14-16,18,20,25-29,31-33,37-44,49,53H,13,17,19,21-24H2,1-12H3/b15-14+,18-16+/t26-,27-,28-,29+,31+,32+,33-,37+,38+,39-,40+,41+,42-,43+,44+,45-/m1/s1 |
Standard InChIKey | NBWASFCRCRXRKF-VGOAISAMSA-N |
Isomeric SMILES | CCC(=O)O[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H](C[C@H]([C@H](/C=C/C=C/C[C@H](OC(=O)C[C@H]([C@@H]2OC)OC(=O)C)C)O)C)CC=O)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)OC(=O)CC(C)C)(C)O)N(C)C |
SMILES | CCC(=O)OC1C(C(C(OC1OC2C(CC(C(C=CC=CCC(OC(=O)CC(C2OC)OC(=O)C)C)O)C)CC=O)C)OC3CC(C(C(O3)C)OC(=O)CC(C)C)(C)O)N(C)C |
Canonical SMILES | CCC(=O)OC1C(C(C(OC1OC2C(CC(C(C=CC=CCC(OC(=O)CC(C2OC)OC(=O)C)C)O)C)CC=O)C)OC3CC(C(C(O3)C)OC(=O)CC(C)C)(C)O)N(C)C |
Appearance | Solid powder |
Description | Josamycin propionate is a macrolide antibiotic. It is synthesized from strains of Streptomyces narbonensis var. josamyceticus var. nova |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | Josamycin propionate; BRN 1677122; BRN-1677122; BRN1677122; |
Reference | 1: Zhang X, Li J, Wang C, Song D, Hu C. Identification of impurities in macrolides by liquid chromatography-mass spectrometric detection and prediction of retention times of impurities by constructing quantitative structure-retention relationship (QSRR). J Pharm Biomed Anal. 2017 Oct 25;145:262-272. doi: 10.1016/j.jpba.2017.06.069. Epub 2017 Jul 6. PubMed PMID: 28700970. 2: Govaerts C, Chepkwony HK, Van Schepdael A, Adams E, Roets E, Hoogmartens J. Application of liquid chromatography-ion trap mass spectrometry to the characterization of the 16-membered ring macrolide josamycin propionate. J Mass Spectrom. 2004 Apr;39(4):437-46. PubMed PMID: 15103658. 3: Van Hoogdalem EJ, Terpstra IJ, Krauwinkel WJ, Volkers-Kamermans NJ, Baven AL, Verschoor JS. Multiple dose bioequivalence study with josamycin propionate, a drug with highly variable kinetics, in healthy volunteers. Int J Clin Pharmacol Ther. 1996 May;34(5):202-7. PubMed PMID: 8738856. 4: Ducci M, Scalori V. A rapid and sensitive high-pressure liquid chromatographic method for monitoring josamycin levels in plasma. Int J Clin Pharmacol Res. 1984;4(3):195-9. PubMed PMID: 6490238. 5: Privitera G, Bonino S, Del Mastro S. Clinical multicentre trial with josamycin propionate in paediatric patients. Int J Clin Pharmacol Res. 1984;4(3):201-7. PubMed PMID: 6386705. 6: Tachibana A, Sasaki H, Watanabe T, Yano K, Sado T. [Absorption, distribution and excretion of 14C-josamycin and 14C-josamycin propionate in rats (author's transl)]. Jpn J Antibiot. 1975 Aug;28(4):558-66. Japanese. PubMed PMID: 1160146. 7: Takagi T, Nozaki Y, Tachikawa S, Usuda S. [Studies on josamycin propionate. VIII. Further pharmacological studies (author's transl)]. Jpn J Antibiot. 1974 Aug;27(4):539-48. Japanese. PubMed PMID: 4474419. 8: Tachibana A, Komiya M, Sado T, Yano K. [Studies on josamycin propionate. VII. Prolonged oral administration in dogs (author's transl)]. Jpn J Antibiot. 1974 Aug;27(4):532-8. Japanese. PubMed PMID: 4436959. 9: Nakamizo Y, Akiba T, Tomizawa I, Tsuji M, Sato M. [A double-blind comparison of josamycin propionate and erythromycin ethylsuccinate in the treatment of scarlet fever with their oral suspension preparations (author's transl)]. Jpn J Antibiot. 1974 Apr;27(2):73-85. Japanese. PubMed PMID: 4603299. 10: Kobayashi Y, Akaishi K, Nishio T, Aihara M. [Josamycin propionate in the treatment of acute respiratory infections in children]. Jpn J Antibiot. 1973 Jun;26(3):267-76. Japanese. PubMed PMID: 4542549. 11: Oshima T, Iwadare M. [Josamycin propionate. 5. Teratological studies]. Jpn J Antibiot. 1973 Apr;26(2):148-53. Japanese. PubMed PMID: 4542540. 12: Hazato H, Yamamoto T, Tadokoro I, Kawamura A, Suzuki K. [Josamycin propionate. 4. Toxicity]. Jpn J Antibiot. 1973 Apr;26(2):136-47. Japanese. PubMed PMID: 4542539. 13: Tachibana A, Shibata M, Kumagai F, Moriyama K, Yano K. [Josamycin propionate. 2. Distribution and metabolism]. Jpn J Antibiot. 1973 Apr;26(2):122-9. Japanese. PubMed PMID: 4542538. 14: Osono T, Yano K, Murakami K, Miyamoto F, Murakami K. [Josamycin propionate. 1. Physicochemical and biological properties]. Jpn J Antibiot. 1973 Apr;26(2):115-21. Japanese. PubMed PMID: 4542537. 15: Takagi T. [Josamycin propionate. 3. Pharmacological studies]. Jpn J Antibiot. 1973 Apr;26(2):130-5. Japanese. PubMed PMID: 4147390. 16: Hazato H, Yammamoto T, Tadokoro I, Kawamura A, Suzuki K. [Josamycin propionate 6. Chronic toxicity]. Jpn J Antibiot. 1973 Feb;26(1):1-16. Japanese. PubMed PMID: 4541636. |
PubChem Compound | 10395904 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume